molecular formula C5H5BO4S B1371649 2-Carboxythiophene-3-boronic acid CAS No. 5503-74-2

2-Carboxythiophene-3-boronic acid

Cat. No.: B1371649
CAS No.: 5503-74-2
M. Wt: 171.97 g/mol
InChI Key: AJNCKPIBBSWSBY-UHFFFAOYSA-N
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Description

2-Carboxythiophene-3-boronic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The boron and carboxylic acid functional groups attached to the thiophene ring make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxythiophene-3-boronic acid can be achieved through several methods. One common approach involves the borylation of thiophene derivatives. For instance, the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene can be used to introduce the boron group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale borylation reactions using boron reagents. The Suzuki-Miyaura coupling reaction is a widely used method for the industrial synthesis of boron-containing compounds .

Chemical Reactions Analysis

Types of Reactions

2-Carboxythiophene-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Carboxythiophene-3-boronic acid involves its interaction with various molecular targets and pathways. The boron group can form reversible covalent bonds with biomolecules, which can modulate their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxythiophene-3-boronic acid is unique due to the presence of the boron group, which imparts distinct chemical reactivity and potential biological activities. The boron group allows for unique interactions with biomolecules and can be used in various coupling reactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-boronothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNCKPIBBSWSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662925
Record name 3-Boronothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5503-74-2
Record name 3-Borono-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5503-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Boronothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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